molecular formula C12H16ClFN4 B13054253 N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hcl

N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hcl

Cat. No.: B13054253
M. Wt: 270.73 g/mol
InChI Key: RWYJVTCENYNGKS-UHFFFAOYSA-N
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Description

N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride is an organic compound with a complex structure that includes a fluoropyridine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride typically involves multiple stepsThe reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluoropyridine and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride is unique due to its combination of a fluoropyridine and a pyrazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16ClFN4

Molecular Weight

270.73 g/mol

IUPAC Name

N-ethyl-2-[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]ethanamine;hydrochloride

InChI

InChI=1S/C12H15FN4.ClH/c1-2-14-6-8-17-7-5-12(16-17)11-4-3-10(13)9-15-11;/h3-5,7,9,14H,2,6,8H2,1H3;1H

InChI Key

RWYJVTCENYNGKS-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C=CC(=N1)C2=NC=C(C=C2)F.Cl

Origin of Product

United States

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